molecular formula C17H22Cl2N4O2S B10973033 1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine

1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B10973033
M. Wt: 417.4 g/mol
InChI Key: HPAGKDSMRGZIKT-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential as an antileishmanial and antimalarial agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and proteins involved in the survival and replication of pathogens such as Leishmania and Plasmodium species. The compound’s sulfonyl and pyrazole groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichlorophenyl)-3-methyl-4-nitropyrazole
  • 1-(2,5-dichlorophenyl)-4-methylpiperazine
  • 1-(2,5-dichlorophenyl)-3-methyl-5-pyrazolone

Uniqueness

1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to its combined sulfonyl and pyrazole functionalities, which contribute to its diverse biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C17H22Cl2N4O2S

Molecular Weight

417.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C17H22Cl2N4O2S/c1-12-15(13(2)21(3)20-12)11-22-6-8-23(9-7-22)26(24,25)17-10-14(18)4-5-16(17)19/h4-5,10H,6-9,11H2,1-3H3

InChI Key

HPAGKDSMRGZIKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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